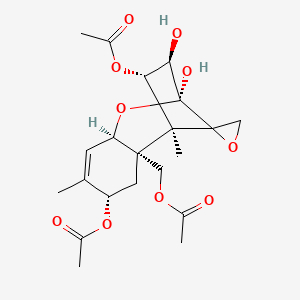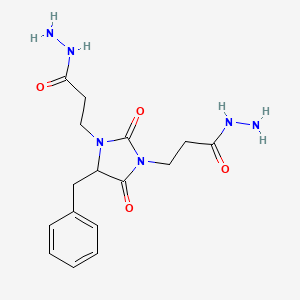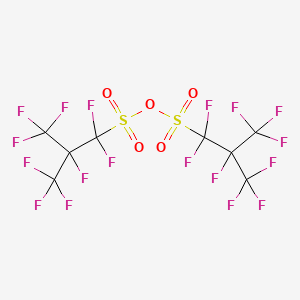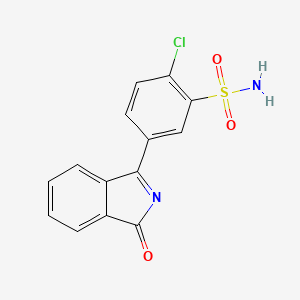
2-chloro-5-(1-oxo-1H-isoindol-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-(1-oxo-1H-isoindol-3-yl)benzenesulfonamide is an organic compound belonging to the class of isoindolones. These are aromatic polycyclic compounds that contain an isoindole bearing a ketone.
Métodos De Preparación
The synthesis of 2-chloro-5-(1-oxo-1H-isoindol-3-yl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonamide with isoindole derivatives under specific conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity .
Análisis De Reacciones Químicas
2-chloro-5-(1-oxo-1H-isoindol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as zinc/acetic acid or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Aplicaciones Científicas De Investigación
2-chloro-5-(1-oxo-1H-isoindol-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals .
Mecanismo De Acción
The mechanism of action of 2-chloro-5-(1-oxo-1H-isoindol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. One known target is carbonic anhydrase, an enzyme involved in various physiological processes. The compound inhibits the activity of this enzyme, leading to its therapeutic effects. The pathways involved in its action are still under investigation .
Comparación Con Compuestos Similares
2-chloro-5-(1-oxo-1H-isoindol-3-yl)benzenesulfonamide can be compared with other similar compounds, such as:
Propiedades
Número CAS |
87177-16-0 |
|---|---|
Fórmula molecular |
C14H9ClN2O3S |
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
2-chloro-5-(3-oxoisoindol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H9ClN2O3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7H,(H2,16,19,20) |
Clave InChI |
DZYPJNMPERLMPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


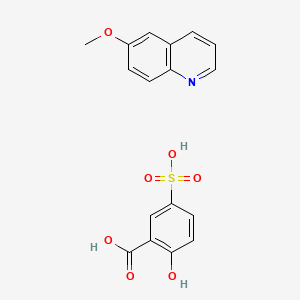
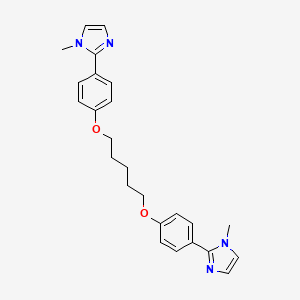
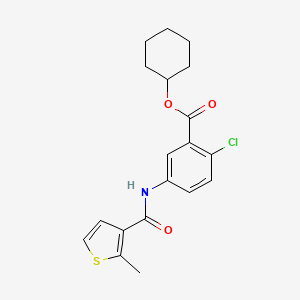
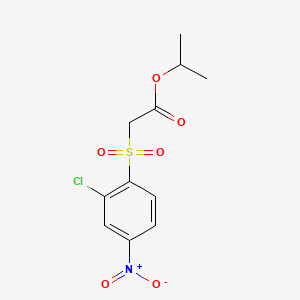
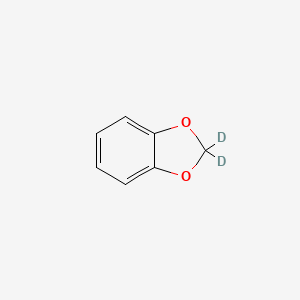
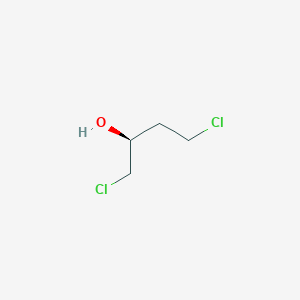
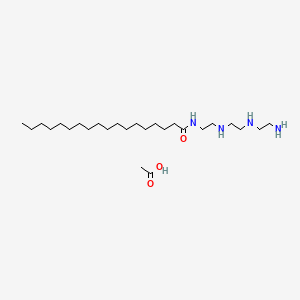
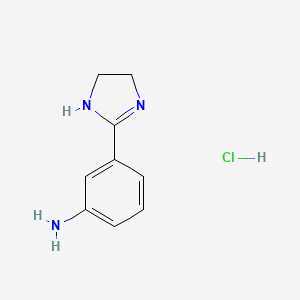
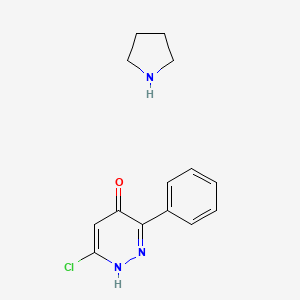
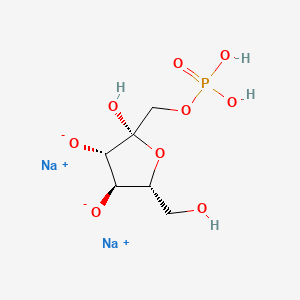
![4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one](/img/structure/B12673751.png)
